2-Amino-1-(2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone
Description
2-Amino-1-(2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone is a piperidine-based compound with a molecular formula of C₁₁H₂₃N₃O and a molecular weight of 213.32 g/mol . Structurally, it features a piperidine ring substituted at the 2-position with a methyl(isopropyl)amino-methyl group and an amino-ethanone moiety. This compound is primarily utilized as a building block or intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted molecules due to its amine-rich structure . Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling with chloroacetyl intermediates, as observed in analogous compounds .
Properties
IUPAC Name |
2-amino-1-[2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)14(3)9-11-6-4-5-7-15(11)12(16)8-13/h10-11H,4-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFKVPFHGAPQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCCN1C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-1-(2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone, a piperidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound features an amino group and a ketone functional group, which contribute to its diverse interactions with biological targets. The following sections will explore its synthesis, biological activities, mechanisms of action, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 241.37 g/mol. The compound's structure is characterized by the presence of a piperidine ring and an isopropyl(methyl)amino group, which enhance its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.37 g/mol |
| CAS Number | 87055-45-6 |
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of piperidine derivatives with isopropyl(methyl)amine in the presence of suitable catalysts. The optimization of these synthetic routes aims to enhance yield and purity while minimizing environmental impact.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Its ability to interact with various biological targets suggests potential therapeutic applications in treating infectious diseases. Notably, studies have shown that derivatives of this compound can inhibit key enzymes involved in pathogen survival and replication.
Antimicrobial Activity
In vitro studies have demonstrated that this compound shows promising activity against a range of bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) that indicate effective antibacterial action .
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against viruses such as influenza and HIV. Preliminary results suggest that it may inhibit viral replication by interfering with key viral proteins.
The mechanism through which this compound exerts its biological effects involves binding to specific receptors or enzymes within pathogens. This binding modulates their activity, leading to reduced viability or replication of the microorganisms .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that formulations containing this compound exhibited enhanced antimicrobial activity compared to standard antibiotics. The results indicated a synergistic effect when combined with other antimicrobial agents .
- Antiviral Applications : In a controlled laboratory setting, the compound was found to significantly reduce viral loads in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections .
- In Silico Studies : Computational modeling has provided insights into the binding affinities of this compound for various biological targets, supporting its role as a lead candidate for further drug development .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-Amino-1-(2-((isopropyl(methyl)amino)methyl)piperidin-1-yl)ethanone serves as a critical intermediate in the synthesis of more complex organic compounds. Its unique functional groups facilitate various chemical reactions, including substitutions and modifications to create derivatives with tailored properties.
- Reagent in Chemical Reactions : The compound is utilized in numerous chemical reactions, such as oxidation and reduction processes, contributing to the development of new materials and chemicals.
Biology
- Biological Interactions : Research indicates that this compound may interact with specific biological targets such as enzymes and receptors, potentially influencing metabolic pathways and signaling mechanisms. Studies have explored its effects on neurotransmitter systems, which could lead to insights into neurological functions and disorders.
Medicine
- Therapeutic Potential : Investigations into the pharmacological properties of this compound suggest it may exhibit therapeutic effects similar to other piperidine derivatives. Its ability to modulate biological pathways positions it as a candidate for drug development aimed at treating various conditions, including psychiatric disorders.
Industry
- Specialty Chemicals Production : The compound is employed in the production of specialty chemicals that require specific properties for applications in pharmaceuticals, agrochemicals, and materials science.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of piperidine derivatives on dopamine receptors in animal models. The findings indicated that compounds similar to this compound could enhance dopaminergic activity, suggesting potential applications in treating disorders like Parkinson's disease.
Case Study 2: Synthesis of Complex Molecules
Research conducted on the synthetic routes for producing this compound highlighted its utility as an intermediate in creating more complex pharmaceuticals. The study detailed various reaction conditions that optimize yield and purity, demonstrating its significance in medicinal chemistry.
Chemical Reactions Analysis
Oxidation Reactions
The aminoethanone group and tertiary amine functionalities render the compound susceptible to oxidation under specific conditions. Key findings include:
Table 1: Oxidation Reactions and Outcomes
| Reagent/Conditions | Reaction Site | Product Formed | Notes |
|---|---|---|---|
| Oxygen (O₂) with Pd/C catalyst | Piperidine ring | N-Oxide derivatives | Catalytic hydrogenation may reverse this process |
| KMnO₄ in acidic medium | Aminoethanone moiety | Carboxylic acid | Partial degradation observed |
Oxidation primarily targets the piperidine nitrogen and the α-carbon of the ethanone group, forming N-oxides or carboxylic acids depending on reaction severity .
Substitution Reactions
The isopropyl(methyl)amino group and piperidine nitrogen act as nucleophilic sites for substitution.
Table 2: Substitution Reaction Pathways
| Reagent | Target Site | Product Type | Conditions |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | Piperidine nitrogen | Quaternary ammonium salts | DCM, room temperature |
| Acyl chlorides | Amino group (-NH₂) | Amides | Base (e.g., Et₃N) required |
For example, reaction with methyl iodide in dichloromethane (DCM) yields quaternary ammonium salts, enhancing water solubility. Acylation of the primary amino group produces stable amide derivatives, useful for further functionalization .
Condensation Reactions
The aminoethanone moiety participates in condensation reactions, particularly with carbonyl compounds:
Example Reaction:
This reactivity is exploited in synthesizing imine-linked derivatives, which show potential in coordination chemistry and drug design.
Reduction Reactions
The ketone group undergoes selective reduction:
Hydrogenation:
This produces secondary alcohols, though steric hindrance from the piperidine ring may limit reaction efficiency .
Mechanistic Insights
-
Piperidine Ring: Facilitates steric and electronic modulation, directing regioselectivity in substitution reactions.
-
Isopropyl(methyl)amino Group: Enhances lipophilicity, influencing solubility-dependent reactions.
-
Aminoethanone Moiety: Acts as both a hydrogen-bond donor (via -NH₂) and acceptor (via C=O), enabling complexation with metals or acidic protons .
Reaction Optimization
Industrial methods employ continuous flow synthesis to improve yield and reduce side reactions. Key parameters include:
-
Temperature: 25–60°C
-
Solvent: Polar aprotic solvents (e.g., DMF, DCM)
-
Catalysts: Pd-C for hydrogenation, Amberlyst-15 for acid-mediated reactions.
This compound’s reactivity is governed by its multifunctional architecture, enabling diverse transformations critical to pharmaceutical and materials science applications. Further studies are needed to explore its catalytic and enantioselective potential.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidinyl-Ethanone Derivatives
Key Observations :
- Substituent Position : The 2- vs. 3-position substitution on the piperidine ring significantly impacts steric and electronic properties. For example, 2-substituted derivatives (e.g., ) may exhibit enhanced binding to planar receptors compared to 3-substituted analogs .
- Stereochemistry : Chiral centers, as in the S-configured cyclopropyl-methyl derivative , can influence enantioselective interactions in biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
